molecular formula C17H18ClNO2 B5726204 3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5726204
M. Wt: 303.8 g/mol
InChI Key: JUSPJDKSWCNDJE-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H18ClNO2. This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 3-position, a methoxy group at the 4-position, and an N-substituted phenyl ring with an isopropyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzoic acid and 4-isopropylaniline.

    Amide Bond Formation: The carboxylic acid group of 3-chloro-4-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 4-isopropylaniline to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Automation and process control technologies are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. The amide bond can also undergo reduction to form the corresponding amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Corresponding amine derivatives.

    Hydrolysis: 3-chloro-4-methoxybenzoic acid and 4-isopropylaniline.

Scientific Research Applications

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)13-6-9-16(21-3)15(18)10-13/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSPJDKSWCNDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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